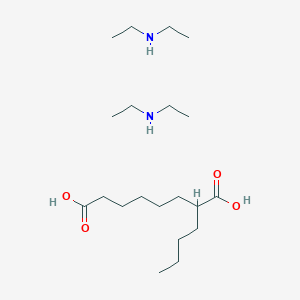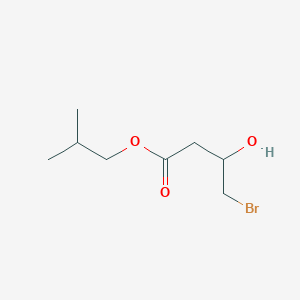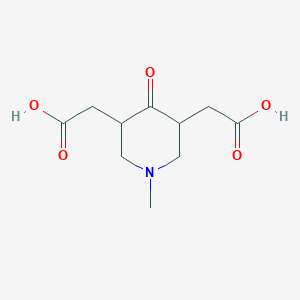
2,2'-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and medicinal properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid typically involves the cyclization of amine-substituted enones. An acid-mediated 6-endo-trig cyclization is a common method used to achieve the stereoselective synthesis of this compound . The reaction conditions are carefully controlled to prevent the removal of protecting groups or the formation of unwanted by-products.
Industrial Production Methods: While specific industrial production methods for 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2,6-trans-4-oxopiperidines: These compounds share a similar piperidine core and have been studied for their biological activities.
Pyrrolidine derivatives: Known for their versatile biological activities and structural similarities.
Uniqueness: 2,2’-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid stands out due to its specific substitution pattern and the resulting unique properties
Propiedades
Número CAS |
806595-98-2 |
|---|---|
Fórmula molecular |
C10H15NO5 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
2-[5-(carboxymethyl)-1-methyl-4-oxopiperidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H15NO5/c1-11-4-6(2-8(12)13)10(16)7(5-11)3-9(14)15/h6-7H,2-5H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
NIUGWBCPKWPUCX-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C(=O)C(C1)CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)
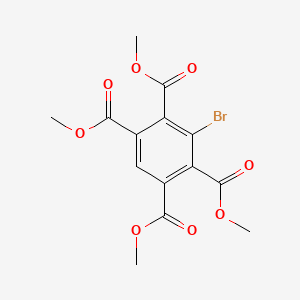
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
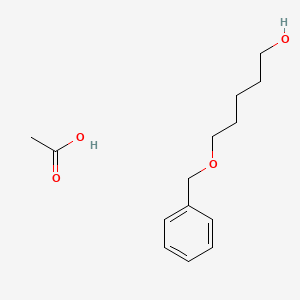
![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
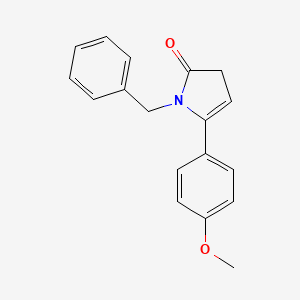
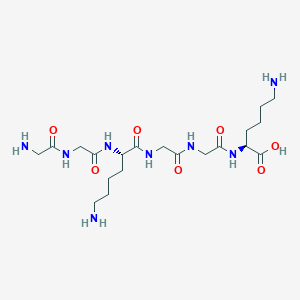
![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)

